Trimesitylgallium

Description

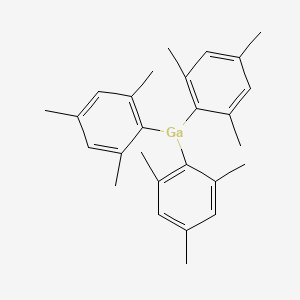

Trimesitylgallium (Ga(Mes)₃, where Mes = mesityl, C₆H₂-2,4,6-(CH₃)₃) is a sterically hindered organogallium compound characterized by three bulky mesityl ligands coordinated to a central gallium atom. Its synthesis involves the reaction of gallium trichloride (GaCl₃) with mesitylmagnesium bromide, yielding a thermally stable compound with a trigonal planar geometry . The mesityl groups provide exceptional steric protection, reducing its reactivity toward air and moisture compared to simpler alkylgallium compounds. This compound is pivotal in studying hydrolysis pathways and polynuclear gallium-oxo cluster formation, serving as a precursor for advanced materials like galloxanes and heterobimetallic oxides .

Properties

CAS No. |

60607-12-7 |

|---|---|

Molecular Formula |

C27H33Ga |

Molecular Weight |

427.3 g/mol |

IUPAC Name |

tris(2,4,6-trimethylphenyl)gallane |

InChI |

InChI=1S/3C9H11.Ga/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3; |

InChI Key |

XIAWAISWRNWEQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Ga](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction of Gallium with Methylating Agents

The most common industrial and laboratory approach involves reacting elemental gallium with methylating agents such as methyl iodide (CH₃I) or methylmagnesium iodide (CH₃MgI).

- Step 1: Gallium metal reacts with methyl iodide or methylmagnesium iodide in an inert atmosphere (nitrogen or argon) to form methylgallium intermediates.

- Step 2: These intermediates undergo further methylation to produce trimesitylgallium.

Ga + 3 CH₃I → Ga(CH₃)₃ + 3 I⁻

or

Ga + 3 CH₃MgI → Ga(CH₃)₃ + 3 MgI

- Kraus and Toonder (1933) first prepared TMG via methylation of gallium trichloride with methylmagnesium iodide, which is adaptable for this compound synthesis by employing bulky aryl groups instead of methyl groups.

- The process is optimized by controlling reaction temperature (around 70°C) and molar ratios to maximize yield and purity.

Use of Gallium Salt and Methylmagnesium Chloride

According to a patent (CN106749354A), reacting gallium salts with methylmagnesium chloride in an organic solvent can produce high-purity this compound.

- Organic solvents such as tetrahydrofuran (THF) or diethyl ether.

- Molar ratios tailored to favor the formation of the triaryl gallium.

- Controlled addition rates to prevent side reactions.

Preparation via Halide Intermediates

Formation of Gallium Triiodide (GaI₃)

A pivotal step involves synthesizing gallium triiodide (GaI₃) as an intermediate:

2 Ga + 3 I₂ → 2 GaI₃

This process is conducted under inert atmospheres at elevated temperatures (~120°C), ensuring complete reaction and minimal oxidation.

Methylation of Gallium Triiodide

GaI₃ reacts with methylating agents such as methyl iodide or methyl lithium to form this compound. The process involves:

- Reacting GaI₃ with excess methyl iodide, often in the presence of catalysts or initiators.

- Distillation and purification steps to isolate high-purity TMG.

- The patent CN105175438A details a method where gallium triiodide reacts with trimethylaluminium in the presence of initiators to produce TMG with yields exceeding 90%.

One-Step Synthesis Using Organometallic Precursors

Use of Gallium-Magnesium Alloy

Recent innovations focus on one-step methods involving gallium-magnesium alloys, which are reacted directly with methyl halides in the presence of stabilizers and solvents.

- Utilizing polyethylene glycol dimethyl ether as solvent.

- Controlling the addition rate of methyl halides to optimize yield.

- Distillation of low boiling point impurities to obtain high-purity TMG.

Reaction Parameters:

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 120–220°C | For reaction completion and distillation |

| Molar Ratio (Ga to methyl halide) | 3.5–9:1 | To favor formation of TMG |

| Reaction Time | 24–28 hours | Ensures high yield and purity |

Data Summary and Comparative Analysis

| Method | Precursors | Reaction Conditions | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Methylation of Gallium Metal | Gallium + CH₃I or CH₃MgI | 70°C, 20–50 min | >90% | 99.9999% | High purity, scalable | Requires handling methyl iodide, toxic |

| Gallium Salt + Methylmagnesium Chloride | Gallium salt + CH₃MgCl | Controlled in inert solvent | >90% | High | Cost-effective | Multi-step, sensitive to moisture |

| Gallium-Magnesium Alloy + Methyl Halide | Ga-Mg alloy + CH₃I | 120–220°C, 24–28h | >90% | High | One-step, industrially scalable | Requires precise control of parameters |

| Gallium Triiodide Route | Ga + I₂ → GaI₃ + methylation | 120°C, inert atmosphere | >90% | High | Well-established intermediates | Additional steps, intermediate handling |

Chemical Reactions Analysis

Types of Reactions

Trimesitylgallium undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form gallium hydroxide and mesitylene.

Oxidation: Can be oxidized to form gallium oxide and mesitylene.

Substitution: Reacts with halogens to substitute the mesityl groups with halogen atoms

Common Reagents and Conditions

Hydrolysis: Water, typically in a solvent like THF, at room temperature.

Oxidation: Oxygen or other oxidizing agents under controlled conditions.

Substitution: Halogens such as chlorine or bromine in an inert solvent.

Major Products Formed

Hydrolysis: Gallium hydroxide and mesitylene.

Oxidation: Gallium oxide and mesitylene.

Substitution: Gallium halides and mesitylene.

Scientific Research Applications

Synthesis and Characterization of Trimesitylgallium(III)

This compound(III) (GaMes3) is a gallium compound that has been synthesized and characterized through various methods including elemental analysis, IR and 1H NMR data, Lewis acid-base studies, and X-ray structural analysis .

Crystallization and Structural Data:

- This compound(III) crystallizes in the centrosymmetric trigonal space group P3 (No. 147) .

- The crystal parameters at 190°C (292K) are: a = 13.415(4)Å, c = 7.628(2)Å, and V = 1188.9(5)Å3 .

- The calculated density is 1.19 g cm-3 for a molecular weight of 427.3 and Z = 2 .

- Single crystal X-ray diffraction data was collected using a Syntex P21 automated four-circle diffractometer .

Preparation and Purification:

- GaMes3 can be prepared in 72% yield using a typical Grignard reaction .

- The ethyl ether solvent is easily removed by vacuum distillation .

- The product can be partially purified by sublimation at 160-175°C under high vacuum and recrystallized from pentane solution .

Lewis Acidity:

- This compound(III) appears to be a weak Lewis acid .

- It does not form stable adducts with Et2O or THF that resist dissociation at room temperature .

Reactivity of Mesitylgallium(III) Derivatives

The mesityl ring (C6Me3H2-Mes) on gallium(III) can be utilized as a ligand .

Reactions with Molybdenum Complexes:

- The reaction of this compound with molybdenum complexes has been studied .

- [(CO)3MoMes]GaMes2 cocrystallizes with a benzene solvent molecule in the triclinic space group P1 .

- [(CO)3MoMes]2GaMes crystallizes in the orthorhombic space group Pbcn .

Cleavage with Anhydrous HCl:

- New arene complexes react with anhydrous HCl in either DME or THF solution .

- The gallium-mesityl carbon bond to the uncomplexed mesityl ring was preferentially cleaved .

Potential Applications

While the provided documents do not explicitly detail current applications of this compound, the information provided allows for inferences regarding potential applications.

Material Science:

- The detailed structural characterization of this compound(III) by X-ray diffraction provides valuable data for material scientists . This data can be used to understand the solid-state packing and crystal structure, which is crucial for designing new materials with specific properties.

Catalysis:

- As an organogallium compound, this compound(III) could potentially be used as a catalyst or a component in catalytic systems . The Lewis acidity of GaMes3, though weak, might be tuned through chemical modifications to facilitate various chemical transformations.

Chemical Precursor:

Mechanism of Action

The mechanism of action of trimesitylgallium involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. The mesityl groups provide steric hindrance, which can influence the reactivity and stability of the compound. Additionally, the gallium center can participate in coordination chemistry, forming complexes with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylgallium (Ga(CH₃)₃)

- Structure and Bonding : Trimethylgallium adopts a trigonal planar structure with shorter Ga–C bonds (1.96 Å) compared to Trimesitylgallium’s Ga–C bonds (2.02 Å), reflecting reduced steric strain .

- Reactivity : Trimethylgallium is highly pyrophoric and reacts explosively with water, forming methane and gallium hydroxide. In contrast, this compound undergoes controlled hydrolysis, producing tetranuclear clusters like [Mes₆Ga₆O₄(OH)₄] due to steric hindrance .

- Applications : Trimethylgallium is widely used in chemical vapor deposition (CVD) for semiconductor manufacturing (e.g., GaN films), whereas this compound’s stability makes it suitable for synthesizing well-defined oxide clusters .

Trimesitylaluminum (Al(Mes)₃)

- Structural Differences : While isostructural to this compound, the smaller ionic radius of Al³⁺ (0.535 Å vs. Ga³⁺’s 0.620 Å) results in shorter M–C bonds (Al–C: 1.98 Å vs. Ga–C: 2.02 Å) .

- Hydrolysis Behavior: Trimesitylaluminum hydrolyzes faster than this compound, forming aluminoxane cages ([Mes₆Al₆O₄(OH)₄]) with distinct Al–O–Al connectivity, whereas Ga analogs exhibit Ga–O–Ga motifs .

- Thermal Stability : this compound demonstrates higher thermal stability (decomposes at ~250°C) compared to Trimesitylaluminum (~200°C), attributed to stronger Ga–C bonds .

Triethylgallium (Ga(C₂H₅)₃)

- Steric and Electronic Effects : Triethylgallium’s ethyl groups offer moderate steric protection compared to mesityl, resulting in intermediate reactivity. It hydrolyzes to form less-defined Ga(OH)₃ precipitates rather than clusters .

- Industrial Use : Like Trimethylgallium, it is employed in CVD but requires stricter handling due to higher volatility and reactivity .

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (Da) | Bond Length (M–C, Å) | Decomposition Temp (°C) |

|---|---|---|---|---|

| This compound | Ga(Mes)₃ | 579.24 | 2.02 | 250 |

| Trimethylgallium | Ga(CH₃)₃ | 114.83 | 1.96 | 130 |

| Trimesitylaluminum | Al(Mes)₃ | 507.18 | 1.98 | 200 |

| Triethylgallium | Ga(C₂H₅)₃ | 156.91 | 1.99 | 160 |

Research Findings

- Hydrolysis Pathways: this compound’s hydrolysis proceeds via a stepwise mechanism, initially forming monomeric hydroxides that aggregate into tetranuclear clusters. This contrasts with Trimethylgallium’s rapid, uncontrolled hydrolysis .

- Steric vs. Electronic Effects : The mesityl group’s bulk dominates over electronic effects in stabilizing Ga(III), as evidenced by this compound’s resistance to oxidation compared to Triethylgallium .

- Cross-Metal Comparisons : Trimesitylaluminum exhibits faster hydrolysis kinetics than this compound due to Al’s higher electrophilicity, highlighting the role of the central metal in reactivity .

Biological Activity

Trimesitylgallium (TMG) is an organometallic compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy and antimicrobial applications. This article explores the biological mechanisms, efficacy, and safety profiles of TMG, drawing from diverse research findings and case studies.

Overview of this compound

This compound is a gallium-based compound characterized by three mesityl groups attached to a gallium atom. Its unique structure allows it to interact with biological systems in ways that can disrupt cellular processes, particularly those related to iron metabolism.

-

Iron Mimicry :

- Gallium compounds, including TMG, act as iron mimetics. They can compete with iron for binding sites on transferrin, leading to increased cellular uptake of gallium ions. This competition is crucial as many cancer cells rely on iron for proliferation .

- TMG has been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis, thereby inducing apoptosis in tumor cells .

-

Induction of Apoptosis :

- Studies have demonstrated that TMG can activate pro-apoptotic pathways involving BAX and caspase-3, leading to programmed cell death in various cancer cell lines . The induction of apoptosis was confirmed through DNA fragmentation assays and the observation of characteristic "laddering" patterns in treated cells .

Efficacy Against Cancer

Case Studies and Research Findings :

- Cytotoxicity Studies : In vitro studies have shown that TMG exhibits significant cytotoxic effects against several cancer cell lines, including DLD-1 (colon cancer) and A549 (lung adenocarcinoma). The IC50 values for TMG were found to be comparable to those of conventional chemotherapeutics like cisplatin .

- Selectivity : Research indicates that TMG demonstrates a higher selectivity towards cancer cells compared to normal fibroblasts, suggesting its potential as a targeted therapeutic agent .

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DLD-1 | 5.49 ± 0.16 | Apoptosis via BAX activation |

| A549 | 6.20 ± 0.20 | Disruption of mitochondrial function |

| FaDu | 4.80 ± 0.15 | Cell cycle interference (G1 phase) |

| MCF-7 | 7.10 ± 0.25 | Induction of reactive oxygen species |

Antimicrobial Activity

In addition to its anticancer properties, TMG has shown promise as an antimicrobial agent:

- Gram-Negative Bacteria : Studies indicate that gallium-based compounds exhibit broad-spectrum activity against Gram-negative bacteria at low concentrations (around 1-5 µg/ml), demonstrating effectiveness in disrupting biofilms and reducing drug resistance .

- Mechanism : The antimicrobial action is believed to stem from gallium's ability to mimic iron, thereby interfering with iron-dependent metabolic processes in bacteria .

Safety and Toxicology

While the therapeutic potential of TMG is significant, safety profiles must be considered:

- Toxicological Studies : Research has highlighted the need for comprehensive toxicological evaluations of gallium compounds. Initial studies suggest that while TMG can induce apoptosis in cancer cells, it may also affect normal cells depending on concentration and exposure duration .

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of gallium-based drugs in various cancer types. These studies aim to establish optimal dosing regimens that maximize therapeutic benefits while minimizing adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.